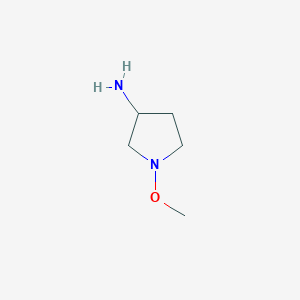

1-Methoxypyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methoxypyrrolidin-3-amine is a chemical compound with the molecular formula C5H12N2 . It’s a colorless liquid .

Molecular Structure Analysis

The molecule is likely to have a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis

This compound is a colorless liquid . Its molecular weight is 100.16 . The compound is likely to have properties common to amines, such as the ability to act as weak organic bases .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

1-Methoxypyrrolidin-3-amine has been utilized in the synthesis of complex natural products. For example, it plays a role in the synthesis of the prodigiosin family of natural products, demonstrating its utility in generating 5-substituted-3-hydroxypyrroles through the reaction with alkenyl vicinal tricarbonyls (H. Wasserman, L. Lombardo, 1989).

Antifungal Activity

Derivatives of this compound have shown potential in antifungal applications. Novel Mannich bases of amide derived from Pterolactam (a related compound) have been designed, synthesized, and their antifungal activities evaluated, showing effectiveness against fungal strains resistant to common antifungals (Anca‐Elena Dascălu et al., 2020).

Methodologies in Organic Synthesis

This compound is also crucial in the development of novel methodologies for organic synthesis. For instance, it has been involved in ring-closing iodoamination reactions for synthesizing polysubstituted pyrrolidines and in the synthesis of all-cis-N-hydroxypyrrolidines through [3+2] dipolar cycloadditions with electron-poor alkenes (S. Davies et al., 2012); (P. Merino et al., 2011).

Catalytic Applications

In catalysis, this compound or its related compounds are used in selective catalytic oxofunctionalizations of hydrocarbons, mediated by biomimetic ferric complexes. These studies offer insights into the mechanisms of highly selective oxidations (O. Lyakin et al., 2015).

Non-Protecting Group Synthesis

It has facilitated the development of protecting group-free synthesis approaches for the construction of cyclic carbamates and primary amines in aqueous media, highlighting the trends towards more environmentally benign synthesis strategies (Emma M. Dangerfield et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Pyrrolidine derivatives, including 1-Methoxypyrrolidin-3-amine, could be promising scaffolds for the development of new biologically active compounds . Their diverse biological activities and the possibility of structural modification make them attractive targets for future research in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-methoxypyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSRJOLMOGEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)

![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)

![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)

![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)